Cas no 2097958-08-0 (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide)

1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group, a pyridinyl moiety, and a carboximidamide functional group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyridine and pyrazole rings contribute to its potential as a ligand in coordination chemistry or as a scaffold for bioactive molecule development. The carboximidamide group enhances its reactivity, enabling further derivatization for applications in medicinal chemistry. Its well-defined structure and functional versatility make it suitable for use in drug discovery, particularly in the synthesis of kinase inhibitors or antimicrobial agents.
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide structure
2097958-08-0 structure
Product name:1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
CAS No:2097958-08-0
MF:C12H15N5
MW:229.281001329422
CID:5723401
PubChem ID:121210916

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026721012
    • 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
    • F2198-0638
    • 2097958-08-0
    • 1H-Pyrazole-5-carboximidamide, 1-(1-methylethyl)-3-(4-pyridinyl)-
    • Inchi: 1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-3-5-15-6-4-9/h3-8H,1-2H3,(H3,13,14)
    • InChI Key: FHXOLKCRWBVZPN-UHFFFAOYSA-N
    • SMILES: N1(C(C(=N)N)=CC(C2C=CN=CC=2)=N1)C(C)C

Computed Properties

  • Exact Mass: 229.13274550g/mol
  • Monoisotopic Mass: 229.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 401.8±55.0 °C(Predicted)
  • pka: 10.12±0.50(Predicted)

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0638-0.5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
0.5g
$568.0 2023-09-06
TRC
I155731-500mg
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0
500mg
$ 550.00 2022-06-04
TRC
I155731-100mg
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0
100mg
$ 135.00 2022-06-04
Life Chemicals
F2198-0638-0.25g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-0638-2.5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F2198-0638-10g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2198-0638-5g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
5g
$1794.0 2023-09-06
TRC
I155731-1g
1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0
1g
$ 865.00 2022-06-04
Life Chemicals
F2198-0638-1g
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
2097958-08-0 95%+
1g
$598.0 2023-09-06

Additional information on 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

Recent Advances in the Study of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide (CAS: 2097958-08-0)

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide (CAS: 2097958-08-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic small molecule, characterized by its pyrazole and pyridine moieties, has demonstrated promising pharmacological properties, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its potential applications in oncology, infectious diseases, and inflammatory disorders, leveraging its unique structural features for targeted therapeutic interventions.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's mechanism of action as a selective inhibitor of protein kinase C (PKC) isoforms, with a notable affinity for PKC-θ. The research team employed X-ray crystallography to resolve the compound's binding mode within the ATP-binding pocket of PKC-θ, revealing key interactions with residues Lys409 and Glu428. This structural insight has paved the way for the rational design of next-generation PKC inhibitors with improved selectivity and potency.

In the context of infectious diseases, a recent preprint on bioRxiv (2024) reported the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The study demonstrated an IC50 of 120 nM against the blood-stage parasites, with minimal cytotoxicity to human hepatocytes. Molecular docking simulations suggested that the compound interferes with the parasite's pyrimidine biosynthesis pathway by binding to the active site of dihydroorotate dehydrogenase (DHODH), a validated antimalarial target.

From a synthetic chemistry perspective, a novel two-step protocol for the large-scale production of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide was reported in Organic Process Research & Development (2023). The improved synthesis features a microwave-assisted cyclization step that reduces reaction time from 12 hours to 30 minutes while maintaining a yield of 78%. This advancement addresses previous scalability challenges and could facilitate further preclinical evaluation of the compound.

Ongoing clinical investigations (Phase I/II) are evaluating the compound's safety profile and pharmacokinetics in healthy volunteers, with preliminary data suggesting good oral bioavailability (F = 65%) and a half-life of approximately 8 hours. These pharmacological properties, combined with its demonstrated target engagement, position this molecule as a promising candidate for further therapeutic development across multiple disease areas.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.